molecular formula C13H17N3O4 B12707618 Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate CAS No. 65269-20-7

Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate

Cat. No.: B12707618
CAS No.: 65269-20-7
M. Wt: 279.29 g/mol
InChI Key: QVQPCJZXIIWKBT-UHFFFAOYSA-N
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Description

Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrido[2,3-d]pyrimidine core, followed by esterification to introduce the ethyl carboxylate group. Specific reagents and catalysts, such as N,N-dimethylmethylene ammonium chloride in acetic acid, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or ethyl groups, using reagents like sodium methoxide or ethyl iodide.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and specific catalysts to enhance reaction rates. Conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-oxopyrido[2,3-d]pyrimidine-6-carboxylate
  • 8-Ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine

Uniqueness

Ethyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido(2,3-d)pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and ethyl groups.

Properties

CAS No.

65269-20-7

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

ethyl 8-ethyl-2-methoxy-5-oxo-6,7-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H17N3O4/c1-4-16-7-9(12(18)20-5-2)10(17)8-6-14-13(19-3)15-11(8)16/h6,9H,4-5,7H2,1-3H3

InChI Key

QVQPCJZXIIWKBT-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(=O)C2=CN=C(N=C21)OC)C(=O)OCC

Origin of Product

United States

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